1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[bis[4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-1-13(2-6-15)17(27-11-9-26-10-12-27)14-3-7-16(8-4-14)19(23,24)25/h1-8,17,26H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXSXBNQGOSZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine typically involves the alkylation of piperazine with a suitable trifluoromethyl-substituted benzyl halide. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous piperazine derivatives:
Electronic and Steric Effects
Trifluoromethyl (-CF₃) vs. Fluorophenyl (-F):
- -CF₃ groups increase lipophilicity (logP) and metabolic resistance compared to -F, as seen in 1-(Bis[4-CF₃-phenyl]methyl)piperazine vs. 1-[Bis(4-F-phenyl)methyl]piperazine .
- The electron-withdrawing nature of -CF₃ enhances binding to aromatic residues in receptor pockets (e.g., serotonin receptors) .
- In contrast, single-substituted analogs like 1-(3-CF₃-phenyl)piperazine exhibit higher 5-HT1B affinity due to reduced bulk .
Receptor Binding and Selectivity
- Serotonin Receptors (5-HT1A/1B/2A): p-Aminophenyl-ethyl-m-CF₃-phenyl piperazine acts as a 5-HT1A agonist (Ki = 0.6 nM), while 1-(3-CF₃-phenyl)piperazine shows mixed 5-HT1B activity . Bulky bis-CF₃ groups in the main compound may favor 5-HT2A or σ-receptor interactions, though specific data are pending .
Antimalarial Activity:
- 1-(3-Nitrobenzyl)-4-(4-CF₃-phenyl)piperazine demonstrates potent antimalarial activity (IC₅₀ < 50 nM), attributed to nitro group redox activity and piperazine-mediated transport .
Biological Activity
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is a synthetic compound notable for its potential therapeutic applications, particularly in oncology. This compound features a piperazine ring linked to a diphenylmethane moiety with trifluoromethyl groups at the para positions, enhancing its lipophilicity and bioavailability. The molecular formula is , and it has a molecular weight of approximately 366.34 g/mol. This article reviews the biological activities, synthesis methods, and structure-activity relationships (SAR) associated with this compound.
Biological Activity Overview
This compound exhibits significant biological activity, particularly against various cancer cell lines. Studies have highlighted its moderate antiproliferative effects, with half-maximal growth inhibitory concentration (GI50) values reported below 2 μM for some derivatives, indicating potent activity against colon, central nervous system, and breast cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Cancer Cell Inhibition : Derivatives of the compound have shown effectiveness in inhibiting cell proliferation in various cancer types.
- Receptor Interaction : The compound interacts with cannabinoid receptors and other pharmacological targets, which may contribute to its therapeutic effects.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions leading to the formation of more complex structures that enhance its biological properties.
Structure-Activity Relationship (SAR)
The structural modifications of this compound significantly influence its biological activity. Research indicates that alterations in the trifluoromethyl groups can affect binding affinity and selectivity towards specific receptors.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Fluorophenyl)methylpiperazine | Contains a fluorophenyl group | Used in similar therapeutic applications |
| 1-[4-(Trifluoromethyl)benzyl]piperazine | Benzyl group with trifluoromethyl substitution | Exhibits potent anticancer properties |
| 1-Bis(4-fluorophenyl)methylpiperazine | Similar diphenyl structure with fluorine | Known for application in migraine treatments |
| N-[4-(Trifluoromethyl)phenyl]piperazine | Contains a single trifluoromethyl substituent | Focused on CNS-related pharmacological effects |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : This method allows for high yields and purity in producing the compound.
- Coupling Reactions : These reactions help create derivatives with enhanced biological properties.
Case Studies and Research Findings
Recent studies have explored the potential of this compound as a lead compound for anticancer drug development. For instance:
- A study demonstrated that derivatives exhibited moderate to strong inhibition against multiple cancer cell lines, emphasizing their potential as anticancer agents.
- Another investigation focused on the compound's interaction with phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism, showing promising results in inhibiting this enzyme .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (0.3 eq) | None (direct alkylation) |
| Reaction Time | 2 hours | 24 hours |
| Yield | 50–90% | 75–90% |
| Purity Post-Chromatography | >95% | >90% |
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include:
- TLC : Use hexane:ethyl acetate (1:2) to monitor reaction progress; Rf ≈ 0.4–0.6 for the product .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺]⁺ at m/z 365.1351 for C₁₈H₁₈F₃N₃O₂) .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?
Methodological Answer:
The CF₃ group:
- Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .
- Electron-Withdrawing Effects : Reduces electron density on the aromatic ring, altering binding affinity to receptors (e.g., dopamine D3 vs. D2 selectivity) .
- Metabolic Stability : Resists oxidative degradation in vivo compared to methyl or methoxy groups .
Q. Structural Analysis :
- X-ray crystallography reveals a chair conformation of the piperazine ring, with CF₃-phenyl groups forming a dihedral angle of ~69°, optimizing steric interactions in receptor pockets .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from:
Q. Resolution Strategies :
Dose-Response Repetition : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting data .
Advanced: How to design derivatives to enhance target selectivity in receptor binding?
Methodological Answer:
- Substituent Engineering :
- Para-Substitutions : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl moiety improve selectivity for serotonin 5-HT₁A over α₁-adrenergic receptors .
- Piperazine Modifications : Introducing sulfonyl groups (e.g., ethylsulfonyl) enhances dopamine D3 receptor affinity by forming hydrogen bonds with Asp110 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
